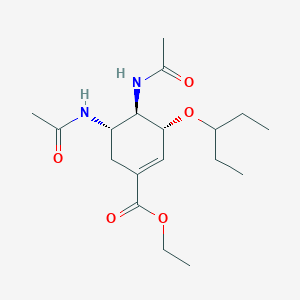

Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate” is a complex organic molecule. It is a derivative of cyclohexene, a six-membered cyclic compound with one double bond . The molecule contains several functional groups, including acetamido, pentan-3-yloxy, and carboxylate groups . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The compound has three chiral centers, leading to a variety of possible stereoisomers . The exact structure would depend on the configuration of these chiral centers.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications

Synthesis and Intermediate Applications

Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate serves as a key intermediate in the preparation of novel anti-influenza drugs like oseltamivir. A study by Ji (2003) highlights an improved chiral synthetic procedure for this compound, using (-)shikimic acid as a starting material, offering a milder approach with higher yield and lower cost (Ji, 2003). Additionally, Cong and Yao (2006) discuss the diastereoselective synthesis of a closely related compound, using L-serine instead of (-)-shikimic acid or (-)-quinic acid as the starting material, employing ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).

Quantification and Trace Level Detection

Viswanath, Reddy, and Chamarthi (2021) developed a method for the determination of a related compound, using liquid chromatography coupled with mass spectrometry. This sensitive and selective method can be applied for identifying impurities in drug substances, specifically in the manufacturing of oseltamivir phosphate (Viswanath, Reddy, & Chamarthi, 2021).

Role in Photochemical Reactions

Tokuda, Watanabe, and Itoh (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, a compound structurally similar to Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, in various alcoholic solutions. These reactions yielded a range of esters, demonstrating the compound's role in complex photochemical processes (Tokuda, Watanabe, & Itoh, 1978).

Applications in Synthesis of Biologically Active Molecules

The compound's derivatives also play a role in the synthesis of biologically active molecules. For instance, Czajgucki, Sowiński, and Andruszkiewicz (2003) synthesized orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, vital for the creation of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Mechanism of Action

Target of Action

Oseltamivir, also known as Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are glycoproteins found on the surface of the virus .

Mode of Action

Oseltamivir is a reversible competitive inhibitor of influenza neuraminidase . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme, which prevents budding from the host cell, viral replication, and infectivity .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir disrupts the release of progeny influenza virus from infected host cells, thereby halting the spread of infection within the respiratory tract .

Pharmacokinetics

Oseltamivir is administered as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The absolute bioavailability of oseltamivir carboxylate is 80% after oral administration of oseltamivir . Thus, oseltamivir is mainly converted into active metabolites and then excreted by the kidneys . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses of up to 500 mg twice daily .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oseltamivir. For instance, the active metabolite of oseltamivir, oseltamivir carboxylate (OC), is poorly degraded in sewage treatment plants and surface water and has been detected in aquatic environments . This could potentially expose natural influenza reservoirs, such as wild ducks, to the substance, inducing resistance .

Safety and Hazards

properties

IUPAC Name |

ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASCEKXRLUKKH-GVDBMIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oseltamivir-acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)